



# Application Notes and Protocols for Pevisone in 3D Skin Equivalent Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pevisone**® is a topical cream combining the antifungal agent econazole nitrate and the corticosteroid triamcinolone acetonide. This combination is effective for treating cutaneous mycoses with a prominent inflammatory component.[1] The use of three-dimensional (3D) skin equivalent models offers a physiologically relevant, in vitro platform for preclinical evaluation of such topical formulations, reducing the reliance on animal testing.[2][3] These models, consisting of differentiated human keratinocytes and fibroblasts, mimic the structure and barrier function of human skin, making them ideal for assessing the efficacy and safety of topical drugs.[4][5]

This document provides detailed application notes and experimental protocols for evaluating the antifungal and anti-inflammatory properties of **Pevisone** in 3D skin equivalent models.

## **Key Applications**

- Antifungal Efficacy Assessment: Evaluating the ability of **Pevisone** to inhibit the growth of pathogenic fungi, such as Candida albicans, in a 3D skin model.
- Anti-inflammatory Activity Screening: Quantifying the reduction of pro-inflammatory mediators in response to **Pevisone** treatment in an inflamed 3D skin model.



- Cytotoxicity and Skin Irritation Potential: Determining the safety profile of **Pevisone** by assessing its impact on the viability of cells within the 3D skin construct.
- Mechanism of Action Studies: Investigating the cellular and molecular pathways modulated by **Pevisone** in a human-like skin environment.

# Experimental Protocols General Culture and Maintenance of 3D Skin Equivalents

Commercially available or in-house developed full-thickness 3D skin models (containing both epidermal and dermal layers) should be used.[4]

- Initial Culture: Upon receipt, equilibrate the 3D skin models in the provided or recommended culture medium for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Media Changes: Change the culture medium every 2-3 days, ensuring to handle the inserts with sterile forceps to avoid contamination.

## **Antifungal Efficacy Study (Fungal Infection Model)**

This protocol outlines the procedure to assess the antifungal activity of **Pevisone** against a fungal infection in a 3D skin model.

- Fungal Preparation: Culture Candida albicans (or another relevant fungal species) in an appropriate broth overnight. Centrifuge the culture, wash the fungal cells with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Infection of 3D Skin Model: Topically apply 10-20 μL of the fungal suspension onto the surface of the 3D skin models. Incubate for 24 hours to allow for infection establishment.
- Topical Application of Pevisone:
  - Gently spread a thin layer (approximately 10-20 mg) of **Pevisone** cream onto the surface
    of the infected 3D skin models.
  - Include a vehicle control (cream base without active ingredients) and an untreated infected control.



- Incubation: Incubate the treated and control models for 24-48 hours.
- Endpoint Analysis:
  - Fungal Viability (MTT Assay): Transfer the epidermal layer to a new plate containing MTT solution (0.5 mg/mL in culture medium) and incubate for 3-4 hours. Extract the formazan product with isopropanol and measure the absorbance at 570 nm. A reduction in absorbance indicates decreased fungal viability.
  - Histology: Fix the models in 10% neutral buffered formalin, embed in paraffin, and section.
     Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the skin layers.

### **Anti-inflammatory Efficacy Study**

This protocol describes how to evaluate the anti-inflammatory effects of **Pevisone**.

- Induction of Inflammation:
  - $\circ$  Treat the 3D skin models with a pro-inflammatory stimulus. A common method is to add lipopolysaccharide (LPS) (1  $\mu$ g/mL) or a cytokine cocktail (e.g., TNF- $\alpha$  and IL-1 $\beta$ ) to the culture medium for 24 hours.
- Topical Application of Pevisone:
  - Apply Pevisone cream topically as described in the antifungal protocol.
  - Include a vehicle control and an untreated inflamed control.
- · Incubation: Incubate for 24 hours.
- Endpoint Analysis:
  - Cytokine Analysis (ELISA): Collect the culture medium from each well. Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[6][7]
  - Gene Expression Analysis (qPCR): Isolate RNA from the 3D skin models. Perform reverse transcription and quantitative PCR to analyze the expression of genes encoding for pro-



inflammatory cytokines and other inflammatory markers.

### **Cytotoxicity Assessment (MTT Assay)**

This protocol is for assessing the potential cytotoxicity of **Pevisone**.[8][9][10]

- Topical Application: Apply different concentrations of **Pevisone** cream to the surface of non-inflamed, non-infected 3D skin models.
- · Incubation: Incubate for 24 hours.
- MTT Assay: Perform the MTT assay as described in the antifungal protocol to determine the
  percentage of viable cells compared to an untreated control. A significant decrease in
  viability indicates cytotoxicity.

#### **Data Presentation**

Table 1: Antifungal Efficacy of **Pevisone** in a C. albicans-Infected 3D Skin Model

Treatment Group	Fungal Viability (% of Infected Control)
Infected Control	100 ± 8.5
Vehicle Control	95 ± 7.2
Pevisone	25 ± 4.1*

<sup>\*</sup>p < 0.05 compared to Infected Control

Table 2: Anti-inflammatory Effect of **Pevisone** on Cytokine Release in LPS-Stimulated 3D Skin Models



Treatment Group	IL-6 (pg/mL)	IL-8 (pg/mL)	TNF-α (pg/mL)
Untreated Control	50 ± 10	150 ± 25	30 ± 8
LPS-Stimulated Control	800 ± 65	1200 ± 90	500 ± 45
Vehicle + LPS	780 ± 58	1150 ± 85	480 ± 40
Pevisone + LPS	250 ± 30	400 ± 35	150 ± 20*

<sup>\*</sup>p < 0.05 compared to LPS-Stimulated Control

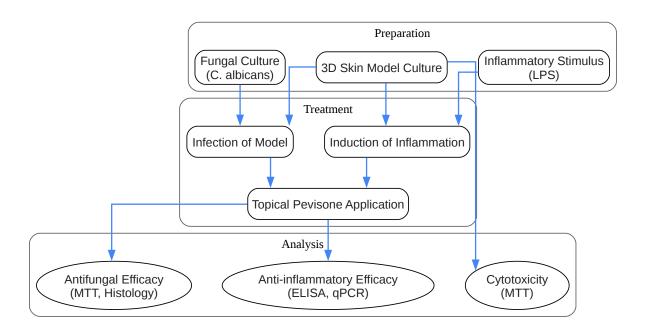
Table 3: Cytotoxicity of Pevisone in 3D Skin Models

Treatment Group	Cell Viability (% of Untreated Control)
Untreated Control	100 ± 5.0
Vehicle Control	98 ± 4.5
Pevisone (1x concentration)	95 ± 6.2
Pevisone (10x concentration)	80 ± 7.8*

<sup>\*</sup>p < 0.05 compared to Untreated Control

## **Visualizations**

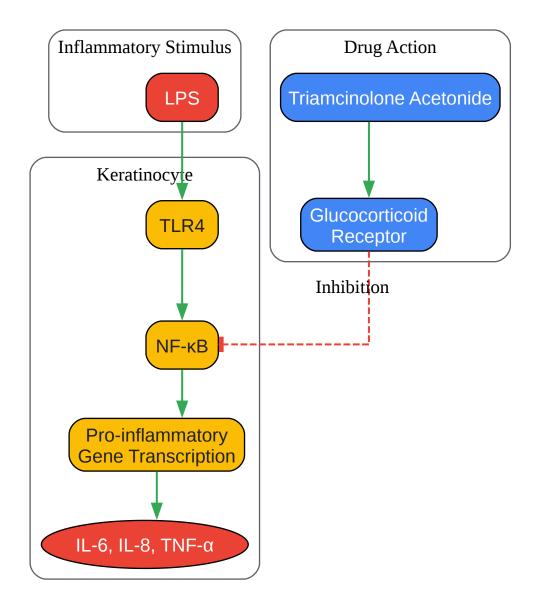




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Caption: Experimental workflow for evaluating **Pevisone** in 3D skin models.

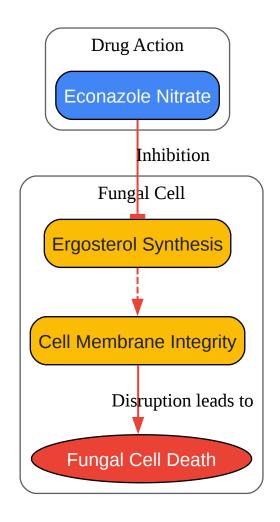




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Caption: Anti-inflammatory signaling pathway of Triamcinolone Acetonide.





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Caption: Antifungal mechanism of action of Econazole Nitrate.

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